3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F3O3. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form 4-(trifluoromethyl)chalcone.
Hydrogenation: The chalcone is then hydrogenated using a catalyst like palladium on carbon to yield 3-(4-(trifluoromethyl)phenyl)propan-1-ol.
Oxidation: The alcohol is oxidized using an oxidizing agent such as Jones reagent (chromic acid in sulfuric acid) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in sulfuric acid) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-Oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of metabolic enzymes, modulation of signaling pathways, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoro-3-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a fluorine atom instead of a hydroxyl group.
3-(4-Hydroxy-3-(trifluoromethyl)phenyl)propanoic acid: Similar structure but with a hydroxyl group in a different position.
Uniqueness
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9F3O3 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8,14H,5H2,(H,15,16) |
InChI Key |
OUYPUNCGHXDHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
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